molecular formula C10H12ClNO2 B8122873 1-tert-Butyl-2-chloro-4-nitrobenzene CAS No. 52756-38-4

1-tert-Butyl-2-chloro-4-nitrobenzene

Cat. No. B8122873
CAS RN: 52756-38-4
M. Wt: 213.66 g/mol
InChI Key: XNMDZURUVCTLPB-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-chloro-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl-2-chloro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-2-chloro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Organic Compounds : Jin Dong-yuan (2009) reported the synthesis of 3-chloro-2-nitrobenzyl cyanide using tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl) acetate, resulting in a high yield of 89.3% (Jin Dong-yuan, 2009).

  • Study of Molecular Interactions : J. Kr̆íž et al. (2008) investigated the interaction of tetrapropoxy-4-tert-butylcalix[4]arene with H3O+ ions in nitrobenzene-d5, revealing insights into molecular conformation and host-guest interactions (J. Kr̆íž et al., 2008).

  • Catalysis : É. T. Apasov et al. (1991) developed a method for synthesizing 1-tert-butyl-2-aryldiazene-2-oxides, which can act as a catalyst in the synthesis of cis-azoxy compounds (É. T. Apasov et al., 1991).

  • Solid-State NMR and Diffraction Studies : E. B. Brouwer et al. (1997) examined nitrobenzene-induced symmetry-reducing distortion in p-tert-butylcalix[4]arene inclusion compounds, which are aligned by introducing propane to enhance host-guest interaction (E. B. Brouwer et al., 1997).

  • Oxidation Reactions : A. Nishinaga et al. (1992) studied the Co(salen) catalyzed oxidation of 2,4,6-trisubstituted anilines with tert-butylhydroperoxide, which produces 4-tert-butylperoxy-2,5-cyclohexadien-1-imine and nitrobenzene (A. Nishinaga et al., 1992).

  • Nitration Studies : A. Fischer and K. Teo (1978) investigated the nitration of 4-tert-butyl-o-xylene in acetic anhydride, leading to the formation of various adducts (A. Fischer & K. Teo, 1978).

  • Antiferromagnetic Exchange Interaction : Junpei Fujita et al. (1996) studied the antiferromagnetic exchange interaction among spins in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), which led to a large dihedral angle between NO bonds and the benzene ring (Junpei Fujita et al., 1996).

  • Ultrasound-Assisted Synthesis : K. Harikumar and V. Rajendran (2014) demonstrated that ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis enhances the preparation of 1-butoxy-4-nitrobenzene, a method for synthesizing nitro aromatic ethers (K. Harikumar & V. Rajendran, 2014).

  • Polyimide Synthesis : D. Liaw and Been-Yang Liaw (1996) synthesized polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, which showed high tensile strength, flexibility, and toughness, suitable for various applications (D. Liaw & Been-Yang Liaw, 1996).

  • Crystallographic Studies : Yuyuan Ye (2007) analyzed 5-tert-Butyl-2-meth­oxy-1,3-dinitro­benzene, which has weak C-HO intermolecular interactions and a coplanar benzene ring with nitro N and methoxy O atoms (Yuyuan Ye, 2007).

properties

IUPAC Name

1-tert-butyl-2-chloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMDZURUVCTLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254728
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-2-chloro-4-nitrobenzene

CAS RN

52756-38-4
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52756-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a conc. chloric acid (10 ml) suspension of 2-tert-butyl-5-nitroaniline (WO 02055501) (1.94 g, 10.0 mmol) was added the H2O (5 ml) solution of sodium nitrite (690 mg, 10.0 mmol) at 0° C. The mixture was stirred at 0° C. for 20 min and to the mixture was then added the conc. chloric acid (10 ml) solution of copper chloride (900 mg, 10.0 mmol) at 70° C. The reaction mixture was stirred at 70° C. for 20 min and the resulting precipitate was collected by filtration, washed with H2O and dried under reduced pressure to furnish furnish 1.76 g (78% yield) of the title compound as a white solid.
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.